molecular formula C11H16N2O2 B13988345 Ethyl 4-tert-butylpyrimidine-5-carboxylate

Ethyl 4-tert-butylpyrimidine-5-carboxylate

Cat. No.: B13988345
M. Wt: 208.26 g/mol
InChI Key: WBWYTVFIXZMNJS-UHFFFAOYSA-N
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Description

Ethyl 4-(tert-butyl)pyrimidine-5-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and pharmacological properties. This compound is characterized by the presence of an ethyl ester group at the 5-position and a tert-butyl group at the 4-position of the pyrimidine ring. It is of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(tert-butyl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with tert-butylamine and formamide in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(tert-butyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 4-(tert-butyl)pyrimidine-5-carboxylate is primarily related to its interaction with biological targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-(tert-butyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold in drug design and development .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-tert-butylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-5-15-10(14)8-6-12-7-13-9(8)11(2,3)4/h6-7H,5H2,1-4H3

InChI Key

WBWYTVFIXZMNJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C(C)(C)C

Origin of Product

United States

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